4-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4-phenylbutanamide
Description
Properties
IUPAC Name |
4-oxo-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-4-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c24-17(14-6-2-1-3-7-14)10-11-18(25)20-12-13-23-19(26)15-8-4-5-9-16(15)21-22-23/h1-9H,10-13H2,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKEGHTPNXWPKPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCC(=O)NCCN2C(=O)C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis typically involves a multi-step process, starting from commercially available precursors. Key steps include:
Formation of the triazine ring: This step often involves the cyclization of suitable precursors under acidic or basic conditions.
Introduction of the oxo group: This is usually achieved through oxidation reactions using reagents like potassium permanganate or chromium trioxide.
Coupling reactions: Various coupling agents (e.g., DCC, EDC) facilitate the formation of the final amide bond, connecting the triazine ring to the phenylbutanamide structure.
Industrial Production Methods: Large-scale synthesis might involve optimized conditions such as:
Catalysts: to enhance reaction efficiency.
High-pressure or high-temperature conditions: to drive reactions to completion.
Continuous flow systems: for better scalability and consistency.
Chemical Reactions Analysis
Oxidation: The compound can undergo further oxidation, potentially altering its functional groups and reactivity.
Reduction: Reduction reactions might target the oxo groups or the triazine ring, changing its chemical properties.
Substitution: Various substituents can be introduced at different positions on the molecule, enhancing or modifying its activity.
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminium hydride.
Catalysts for substitution: Palladium catalysts, especially for C-C coupling reactions.
Oxidized derivatives: Altered forms of the original compound with additional oxo groups.
Reduced derivatives: Variants with altered reactivity and stability.
Substituted analogs: Molecules with different substituents enhancing specific properties.
Scientific Research Applications
Catalysis: The compound might serve as a ligand or a catalyst itself in organic synthesis.
Material science:
Enzyme inhibition: Potential to inhibit specific enzymes, making it valuable in biochemical studies.
Signal transduction research: Its unique structure could interact with various biological pathways.
Drug design: The compound’s reactivity and structure might offer therapeutic potential, especially in targeting specific proteins or pathways.
Diagnostics: Could be used in diagnostic assays due to its specific binding properties.
Specialty chemicals: Used in the manufacture of high-value chemicals with specific functionalities.
Mechanism of Action
Binding to active sites: The compound’s structure allows it to fit into specific enzyme active sites, inhibiting their function.
Interfering with signal transduction: By binding to key molecules in signaling pathways, it can alter cellular responses.
Inhibition or modulation: of specific biochemical processes.
Potential therapeutic effects: if properly targeted and optimized.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The benzotriazinone scaffold is versatile, with modifications primarily occurring at the amide substituent or spacer group. Below is a comparative analysis:
*Yields vary based on substituent (e.g., alkyl chains: 83–86%, aryl: 75%).
†Melting points decrease with longer alkyl chains (e.g., N-octyl: 95–96°C vs. N-ethyl: 106–107°C) .
Key Observations:
- Substituent Effects: Alkyl vs. Aryl Groups: N-alkyl derivatives (e.g., 14a–14f) exhibit higher yields (83–86%) compared to aryl derivatives (75%) due to steric and electronic factors .
Spectral Data:
- IR Spectroscopy: C=O Stretches: Observed at 1663–1682 cm⁻¹ for carboxamides, absent in triazole derivatives . NH Bands: Present at 3150–3414 cm⁻¹, confirming the amide and triazinone NH groups .
- NMR Analysis: 13C-NMR: Benzotriazinone carbonyl resonates at δ 155–160 ppm, while butanamide carbonyl appears at δ 170–175 ppm .
Biological Activity
The compound 4-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4-phenylbutanamide, with the CAS number 2034274-12-7, has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
The molecular formula of the compound is , and it has a molecular weight of 362.3 g/mol. The structure includes a triazinone moiety, which is often associated with various biological activities.
Biological Activity Overview
Research indicates that compounds related to the triazinone structure exhibit a range of biological activities, particularly in neuroprotection and enzyme inhibition.
1. Neuroprotective Activity
A study on derivatives of 4-oxobenzo[d][1,2,3]triazin found significant neuroprotective effects against oxidative stress induced by H₂O₂ in PC12 cells. This suggests potential applications in neurodegenerative diseases such as Alzheimer's disease .
2. Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Compounds derived from similar structures demonstrated good AChE inhibitory activity, with some exhibiting mixed-type inhibition modes. The docking studies revealed interactions with both the catalytic and peripheral sites of AChE .
Case Study: Synthesis and Evaluation
A series of synthesized compounds based on the triazinone structure were screened for biological activity:
| Compound | AChE Inhibition (%) | BuChE Inhibition (%) | Neuroprotective Effect |
|---|---|---|---|
| 6j | 85 | 20 | High |
| 6i | 70 | 65 | Moderate |
- Compound 6j exhibited the highest AChE inhibition at 85% and showed significant neuroprotective effects against oxidative stress.
- Compound 6i , while less effective against AChE, showed notable BuChE inhibition exceeding that of donepezil .
The mechanisms underlying the biological activities of this compound can be attributed to:
- Inhibition of Cholinesterases : By inhibiting AChE and BuChE, the compound potentially increases acetylcholine levels in synaptic clefts, enhancing cholinergic transmission.
- Antioxidant Properties : The ability to mitigate oxidative stress may be linked to the presence of phenolic groups in its structure, which are known to scavenge free radicals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
